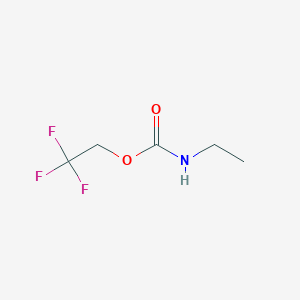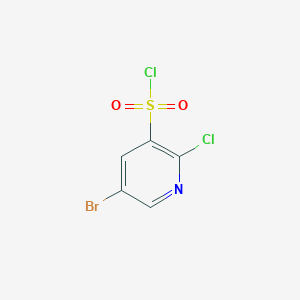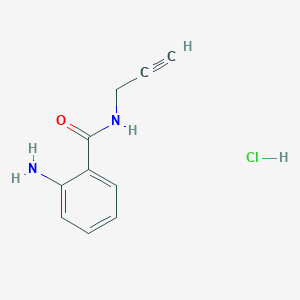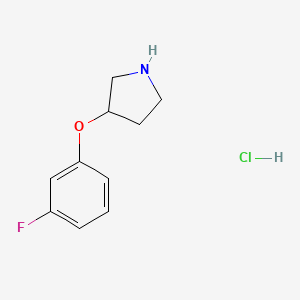
1-(2-Fluorophenyl)ethane-1-thiol
Übersicht
Beschreibung
1-(2-Fluorophenyl)ethane-1-thiol, also known as ethyl 2-fluorobenzyl sulfide, is a chemical compound with the molecular formula C8H9FS . It has a molecular weight of 156.22 . The compound is commonly used in various fields of research and industry, including organic synthesis, biological research, and as an intermediate in the production of agricultural chemicals.
Molecular Structure Analysis
The molecule contains a total of 19 bonds. There are 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 thiol . The InChI key is PVNNZGBBCBFIDL-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiols, such as this compound, are known to react with aldehydes and ketones to give 1,3-dithiolanes, which are useful intermediates . This reaction is widely used in organic chemistry .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.105±0.06 g/cm3 and a predicted boiling point of 196.9±15.0 °C .Wissenschaftliche Forschungsanwendungen
Atomically Precise Metal Nanoclusters
Thiols and phosphines, including compounds structurally related to 1-(2-Fluorophenyl)ethane-1-thiol, have been utilized in the synthesis of atomically precise metal nanoclusters (NCs). These NCs, co-protected by phosphines, show potential for functionalization and have accessible active metal sites. This research opens new avenues for exploring stable NC sizes and simpler ligand-metal bonding, with implications for both experimental and computational investigations (Bootharaju et al., 2016).
Fluorescent Probes for Bioimaging
Compounds like this compound serve as building blocks for designing fluorescent probes. For example, Acrylodan, a thiol-selective, polarity-sensitive fluorescent probe, has been developed for studying protein structures, hydrophobic domains, and conformational changes. This tool is instrumental in biochemical research for tracking and analyzing protein dynamics (Prendergast et al., 1983).
Luminescent Gold Compounds
The fluorination of thiolate ligand backbones, similar to the functional group in this compound, influences the supramolecular arrangement in luminescent gold(I) coordination compounds. These compounds exhibit visible photoluminescence, indicating potential applications in light-emitting devices and sensors (Moreno‐Alcántar et al., 2018).
Cross-Coupling Reactions
This compound and related molecules have been implicated in cross-coupling reactions, demonstrating their utility in organic synthesis. Nickel-catalyzed cross-coupling reactions between aryl Grignard reagents and fluoroarenes using ligands like 1,2-bis(diphenylphosphino)ethane highlight the versatility of these compounds in forming complex organic structures (Mongin et al., 2002).
Selective Sensing and Bioimaging
Thiol-selective fluorogenic probes based on compounds structurally related to this compound have been developed for selective sensing and bioimaging of thiols in living cells. These probes offer a robust tool for studying thiol-containing biomolecules in biological systems, aiding in understanding cellular functions and disease mechanisms (Hong et al., 2009).
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNNZGBBCBFIDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1521219.png)

![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1521222.png)

![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)




![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)

![[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1521239.png)

